Acridine

Description

Historical Context of Acridine Research

This compound was first isolated in 1870 from the high-boiling fraction of coal tar by German chemists Carl Gräbe and Heinrich Caro. ptfarm.plwikipedia.orgmdpi.comresearchgate.netencyclopedia.pubwikipedia.org This initial discovery laid the groundwork for subsequent investigations into its chemical properties and potential uses. In 1917, Paul Ehrlich and Alfred Benda made a pivotal discovery, identifying the antimicrobial properties of this compound. ptfarm.ploup.com This finding spurred research into its therapeutic potential, leading to the development of this compound-based antiseptics. ptfarm.ploup.com

A significant advancement in understanding this compound's biological activity came from the work of Australian chemist Adrien Albert. He established crucial structure-activity relationships for this compound's antibacterial efficacy, demonstrating that cationic ionization and a planar molecular surface area of approximately 38 Ų were essential for its activity. ptfarm.ploup.com During World War II, the scarcity of quinine, a primary antimalarial drug, led to the widespread use of this compound-based compounds like mepacrine (also known as quinacrine) as antimalarial agents. ptfarm.plmdpi.comencyclopedia.puboup.comscripps.edu Historically, this compound derivatives were also utilized in the 19th century as industrial pigments and dyes. rsc.orgfrontiersin.org However, the advent of sulfonamides in 1935 and penicillin in 1944 largely overshadowed this compound-based therapies for antibacterial applications. ptfarm.plmdpi.comencyclopedia.puboup.com Despite this, the escalating challenge of drug-resistant bacterial infections in the modern era has reignited interest in this compound and its derivatives. ptfarm.plmdpi.comencyclopedia.puboup.com

Significance of this compound in Contemporary Research

In contemporary research, this compound continues to be a compound of significant interest, particularly in light of the growing global concern over drug-resistant pathogens. ptfarm.plmdpi.comencyclopedia.puboup.com this compound derivatives are extensively studied for their broad spectrum of biological activities, which include anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, and antiviral properties. ptfarm.plresearchgate.netencyclopedia.pubrsc.orgresearchgate.netmdpi.com They have also demonstrated efficacy as inhibitors of acetylcholinesterase, an enzyme relevant in neurological research. rsc.org

Beyond their medicinal applications, acridines are valuable in various other fields. Their strong fluorescence properties make them indispensable as fluorescent materials for visualizing biomolecules in cellular and molecular biology, as well as in laser technologies. rsc.orgsolubilityofthings.comscbt.comsioc-journal.cn A key aspect of their biological significance stems from their ability to bind to DNA and RNA through intercalation, a process where the planar this compound molecule inserts itself between the base pairs of nucleic acids. researchgate.netrsc.orgresearchgate.netscbt.comontosight.airesearchgate.neteurekaselect.comchemeurope.comnih.govresearchgate.netresearchgate.net This intercalation disrupts vital cellular processes such as DNA replication and transcription, and can inhibit crucial enzymes like topoisomerase and telomerase, which are fundamental to their anticancer and antimicrobial effects. researchgate.netrsc.orgresearchgate.netscbt.comontosight.airesearchgate.neteurekaselect.comchemeurope.comnih.govresearchgate.netresearchgate.net Furthermore, this compound and its derivatives are being explored for their potential in organic semiconductor materials sioc-journal.cn and as efficient corrosion inhibitors for various metals. mdpi.comencyclopedia.pubnih.gov In diagnostics, this compound orange, a derivative, is crucial for detecting infectious agents, monitoring cellular changes in diseases like cancer, and assessing cellular health due to its differential staining capabilities for DNA and RNA. wikipedia.orgmarketresearchintellect.com

Overview of this compound's Unique Structural Features and Their Research Implications

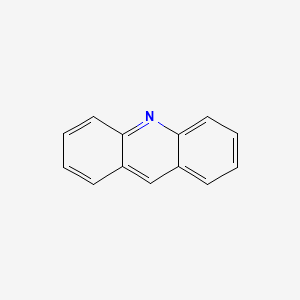

This compound is an organic compound with the chemical formula C₁₃H₉N. wikipedia.orgsolubilityofthings.comnih.govebi.ac.uk It is classified as a nitrogen heterocycle and is structurally analogous to anthracene, differing by the replacement of one of the central CH groups with a nitrogen atom. wikipedia.orgchemeurope.comebi.ac.ukchemicalbook.com The core structure of this compound consists of three fused rings, specifically two benzene (B151609) rings fused to a central pyridine (B92270) ring, forming a tricyclic system. researchgate.netsolubilityofthings.comontosight.aichemicalbook.com This molecular arrangement results in a distinctly planar geometry. ptfarm.plwikipedia.orgmdpi.comresearchgate.netoup.comrsc.orgresearchgate.netscbt.comontosight.aieurekaselect.comchemeurope.comebi.ac.ukontosight.ai

This compound exhibits mildly basic properties, with a ground state pKa of 5.6, comparable to that of pyridine. ptfarm.plwikipedia.org Interestingly, it also functions as a photobase, displaying an excited state pKa of 10.6. wikipedia.org The presence of a nitrogen atom with an available lone pair of electrons within its conjugated π-system contributes significantly to its chemical reactivity and interactions. mdpi.comencyclopedia.pubnih.gov

Research Implications of Structural Features:

The unique structural features of this compound have profound implications for its diverse applications in academic research:

Planar Structure: The flat, rigid structure of this compound is critical for its ability to intercalate into the double helix of DNA and RNA. researchgate.netoup.comrsc.orgresearchgate.netscbt.comontosight.airesearchgate.neteurekaselect.comchemeurope.comnih.govresearchgate.netresearchgate.net This intercalation is a fundamental mechanism underlying its anticancer, antimicrobial, and antiviral activities, as it allows the molecule to insert itself between nucleotide base pairs, thereby disrupting DNA replication, transcription, and inhibiting enzymes vital for nucleic acid function, such as topoisomerase and telomerase. researchgate.netrsc.orgresearchgate.netscbt.comontosight.airesearchgate.neteurekaselect.comchemeurope.comnih.govresearchgate.netresearchgate.net In materials science, this planar geometry also contributes to its effectiveness as a corrosion inhibitor, facilitating a large contact area with metal surfaces. mdpi.com Furthermore, the planar nature is essential for its fluorescent properties and enables efficient π-π interactions, which are exploited in various imaging and sensing applications. scbt.comontosight.ai

Nitrogen Heteroatom: The nitrogen atom in the this compound ring contributes to its basicity, allowing it to form cationic species under physiological conditions. ptfarm.plwikipedia.orgoup.com This cationic nature is crucial for its antibacterial activity, as demonstrated by Adrien Albert's work, which highlighted the necessity of cationic ionization for efficacy. ptfarm.ploup.com The lone pair of electrons on the nitrogen atom also facilitates interactions with metal surfaces, playing a role in its corrosion inhibition properties. mdpi.comencyclopedia.pubnih.gov Moreover, studies on N-atom substitution in polycyclic aromatic hydrocarbons like this compound provide insights into how such substitutions affect electron accommodation and electronic resonances, contributing to the understanding of molecular electronics. acs.orgacs.org

Key Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₉N | wikipedia.orgsolubilityofthings.comnih.govebi.ac.uk |

| Molar Mass | 179.22 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to light yellow needles/crystalline solid | ptfarm.plwikipedia.orgsolubilityofthings.comnih.gov |

| Odor | Irritating | ptfarm.plwikipedia.org |

| Density | 1.005 g/cm³ (20 °C) | wikipedia.org |

| Melting Point | 106–110 °C | ptfarm.plwikipedia.orgresearchgate.netsolubilityofthings.com |

| Boiling Point | 344.86–346 °C | ptfarm.plwikipedia.orgresearchgate.netsolubilityofthings.com |

| Solubility in Water | 46.5 mg/L (sparingly soluble) | wikipedia.orgsolubilityofthings.com |

| Solubility in Organic Solvents | Soluble in CCl₄, alcohols, diethyl ether, benzene, toluene | wikipedia.orgsolubilityofthings.com |

| Ground State pKa | 5.1 - 5.6 | ptfarm.plwikipedia.org |

| Excited State pKa | 10.6 | wikipedia.org |

Milestones in this compound Research

| Year | Event | Key Researchers | Reference |

|---|---|---|---|

| 1870 | First isolation from coal tar | Carl Gräbe, Heinrich Caro | ptfarm.plwikipedia.orgmdpi.comresearchgate.netencyclopedia.pubwikipedia.org |

| 1912 | Proposal for use as antimalarial (Ehrlich & Benda) and development of anticancer agents (Ledakrin, Acriflavine) | Paul Ehrlich, Alfred Benda | frontiersin.orgresearchgate.net |

| 1917 | Discovery of antimicrobial properties | Paul Ehrlich, Alfred Benda | ptfarm.ploup.com |

| WWII (1939-1945) | Widespread use of this compound-based antimalarial drug, mepacrine (quinacrine) | ptfarm.plmdpi.comencyclopedia.puboup.comscripps.edu | |

| Mid-20th Century | Adrien Albert establishes structure-activity relationships for antibacterial activity | Adrien Albert | ptfarm.ploup.com |

| Present | Renewed interest due to drug resistance; ongoing research in anticancer, antimicrobial, anti-Alzheimer, corrosion inhibition, and fluorescent applications | ptfarm.plmdpi.comresearchgate.netencyclopedia.pubrsc.orgresearchgate.netmdpi.comsolubilityofthings.comscbt.comsioc-journal.cnontosight.airesearchgate.neteurekaselect.comresearchgate.netresearchgate.netnih.govmarketresearchintellect.commdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUGLKDJFMEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059766 | |

| Record name | Acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion., Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline], Small colorless needle-like crystalline solid. | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

655 °F at 760 mmHg (NTP, 1992), 345.5 °C @ 760 mm Hg, 655 °F | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE, Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum, Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water, 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane., In water= 38.4 mg/L at 24 °C. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 1.005 @ 20 °C/4 °C, 1.2 | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 255.9 °F (NTP, 1992), Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/, 1 MM HG @ 129 °C, varies depending upon the specific compound | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC, SMALL COLORLESS NEEDLES, ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL, SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS | |

CAS No. |

260-94-6, 39327-16-7 | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000260946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039327167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42NI1P5Q1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

225 to 230 °F (NTP, 1992), 111 °C; 106 °C (form a); 110 °C (form b), 225-230 °F | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Chemical Transformations of Acridine

Classical Synthetic Approaches to Acridine Core

Classical methods for synthesizing the this compound core typically involve condensation and cyclization reactions, often under harsh conditions.

The Ullmann synthesis, a prevalent method for producing acridines, involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of strong mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.orgnih.govnih.gov This initial condensation step is often followed by a cyclization to produce acridone (B373769), which then requires subsequent reduction and dehydrogenation steps to yield this compound. wikipedia.orgnih.gov A variation of the Ullmann synthesis also involves the copper-catalyzed coupling of o-halobenzoic acids with substituted anilines to form N-(substituted phenyl)anthranilic acids, which subsequently cyclize to acridones. tandfonline.com

Table 1: Key Reactants and Conditions for Ullmann Synthesis (Acridone Precursor)

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product |

| o-Halobenzoic acid | Substituted Aniline (B41778) | Copper powder, K₂CO₃, reflux | N-(Substituted phenyl)anthranilic acid |

| Primary Amine | Aromatic Aldehyde/Carboxylic Acid | Strong Mineral Acid (H₂SO₄/HCl) | Acridone (requiring further steps to this compound) |

The Bernthsen synthesis is a well-established method for preparing 9-substituted acridines. This reaction involves the condensation of diphenylamine (B1679370) with a carboxylic acid (or acid anhydride) in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.orgnih.govnih.govchembk.com Traditional Bernthsen synthesis typically requires high temperatures, ranging from 200 to 270 °C, and prolonged reaction times, often up to 24 hours. chembk.com Alternatively, polyphosphoric acid (PPA) can be used as a catalyst, allowing for reactions at relatively lower temperatures, though sometimes resulting in decreased yields. chembk.comwikipedia.org

Table 2: Typical Conditions for Bernthsen this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time | Product Type |

| Diphenylamine | Carboxylic Acid | Zinc Chloride | 200-270 | ~24 hours | 9-Substituted this compound |

| Diphenylamine | Carboxylic Acid | Polyphosphoric Acid | Lower | Variable | 9-Substituted this compound |

The Friedlander synthesis provides a route to specific this compound derivatives. For instance, 9-methyl this compound can be synthesized via this method by treating a salt of anthranilic acid with 2-cyclohexenone at a temperature of 120 °C. wikipedia.orgnih.gov

A modification of the Bernthsen synthesis involves the use of C-acylated diphenylamine as a reactant. When C-acylated diphenylamine is treated with iodine (I₂) and hydriodic acid (HI), it can yield 9-phenyl acridines. wikipedia.orgnih.gov

Acridone, an oxidized form of this compound with a carbonyl group at the 9-position, serves as a common precursor for this compound synthesis. Acridones can be converted to acridines through reduction. One notable method involves reduction using zinc dust. wikipedia.orgtandfonline.comsioc-journal.cn It is important to note that this reduction can be vigorous if carried out on a large scale. tandfonline.comsioc-journal.cn Another approach involves reducing acridone to 9,10-dihydrothis compound (B10567) (acridan) using an amalgam, followed by oxidation to yield this compound. wikipedia.orgsioc-journal.cn

Modern and Green Synthetic Methodologies

Recent advancements in chemical synthesis have focused on developing more efficient, environmentally friendly, and sustainable methods for this compound production, often employing catalytic systems and solvent-free conditions. tandfonline.comscielo.org.mxsid.ir

One significant modern approach involves one-pot multi-component condensation reactions. For example, 1,8-dioxodecahydrothis compound derivatives can be synthesized through a one-pot three-component condensation of aromatic aldehydes, cyclic diketones (such as dimedone), and aryl amines. This reaction can be efficiently catalyzed by Cu-doped ZnO nanocrystalline powder under solvent-free conditions, offering advantages such as high yields and short reaction times. tandfonline.com

Nanocatalysts have also emerged as key components in green this compound synthesis. Sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H), a nanoporous acid catalyst, has been successfully employed in the one-pot three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone to produce benzo[c]this compound derivatives under solvent-free conditions. This method is considered efficient, green, and environmentally friendly, demonstrating good yields and the reusability of the catalyst. sid.ir

Microwave irradiation is another prominent green chemistry technique applied to this compound synthesis. The Bernthsen synthesis, for instance, has been modified to operate under microwave irradiation in the absence of a solvent, utilizing catalysts like p-toluenesulphonic acid (p-TSA). This "microwave organic reaction enhancement" (MORE) approach has demonstrated improved time economy and better yields compared to conventional methods. chembk.com Other reusable catalysts, such as N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS], have also been explored for one-pot, solvent-free synthesis of benzo[c]acridines, providing good to high yields. researchgate.net Camphor sulfonic acid (CSA) in ethanol (B145695) has also been reported for the rapid synthesis of this compound dione (B5365651) derivatives. researchgate.net

Beyond condensation reactions, palladium-catalyzed addition reactions represent a modern strategy for this compound synthesis. A novel method involves the palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine, leading to substituted acridines.

Table 3: Examples of Modern and Green this compound Synthesis Methods

| Method Type | Key Reactants | Catalyst/Conditions | Product Type | Yield/Efficiency Notes |

| One-pot Three-Component | Aromatic Aldehydes, Dimedone, Aryl Amines | Cu-doped ZnO nanocrystalline powder, Solvent-Free | 1,8-Dioxodecahydroacridines | High to Excellent Yields, Short Reaction Time tandfonline.com |

| Nanocatalysis (One-pot) | Aromatic Aldehydes, 1-Naphthylamine, Dimedone | SBA-Pr-SO₃H (nanoporous acid catalyst), Solvent-Free | Benzo[c]this compound Derivatives | Good Yields, Reusable Catalyst sid.ir |

| Microwave-Assisted (Bernthsen) | Diphenylamine, Carboxylic Acid | p-TSA, Solvent-Free | 9-Substituted Acridines | Better Yields, Shorter Time chembk.com |

| Palladium-Catalyzed | Bis(2-bromophenyl)amine, Terminal Acetylenes | Palladium Catalyst | Substituted Acridines | - |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of this compound derivatives, offering advantages such as reduced reaction times and enhanced yields rsc.orgresearchgate.net. This approach often facilitates one-pot, multicomponent reactions, contributing to greener chemical processes rsc.orgijcce.ac.ir.

A notable application involves the synthesis of this compound-1,8(2H,5H)-diones. For instance, a protocol describes the one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation, yielding the desired products in good to excellent yields ijcce.ac.irijcce.ac.ir. Furthermore, cobalt-carbon (Co/C) materials, derived from rice husks, have been successfully employed as acidic Lewis catalysts in microwave-assisted, one-pot, multicomponent synthesis of this compound derivatives in water, demonstrating high yields and catalyst reusability rsc.org.

Metal-Free Catalysis

The development of metal-free catalytic approaches for this compound synthesis addresses concerns related to metal contamination, cost, and toxicity. These methods often involve novel reaction pathways that bypass the need for transition metals.

One such strategy involves base-mediated intramolecular oxidative C-H amination for the synthesis of acridones, an important class of nitrogen-containing heterocycles related to acridines researchgate.net. Another innovative metal-free approach utilizes multimodal this compound photocatalysis for the decarboxylative sulfhydrylation of carboxylic acids with elemental sulfur chemrxiv.org. This method leverages the catalytic reactivity of 9-arylacridines in both photoinduced direct decarboxylation and hydrogen atom transfer from silanes, offering a new direction for previously challenging transformations chemrxiv.org.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly regarded in synthetic chemistry for their efficiency, high atom economy, and step economy, allowing the formation of complex organic compounds in a single step without isolating intermediates niscpr.res.innih.govd-nb.infomdpi.comacs.org. This approach minimizes waste and energy consumption, aligning with principles of green chemistry d-nb.infoacs.org.

Acridinediones, a significant class of heterocyclic compounds with diverse biological activities, are frequently synthesized via MCRs d-nb.infomdpi.com. Common examples include the condensation of dimedone, aromatic aldehydes, and ammonium acetate niscpr.res.ind-nb.infomdpi.comgrowingscience.com. Various catalysts have been employed to facilitate these reactions, such as iron(III)-modified 4 Å molecular sieves d-nb.info, Fe3O4@Polyaniline-SO3H nanocomposites in aqueous ethanol mdpi.com, and aluminized polyborate under solvent-free conditions growingscience.com. These catalysts often offer advantages like high yields, short reaction times, and ease of separation and reusability d-nb.infomdpi.comgrowingscience.com.

Another MCR protocol involves the assembly of naphthalimide-centered this compound-1,8-dione derivatives. This method condenses aromatic aldehydes, 1,3-diketones, 1,8-naphthanoic anhydride, and hydrazine (B178648) hydrate (B1144303) in a single pot, leading to functionalized conjugates nih.govacs.org.

Deep Eutectic Solvent (DES)-Mediated Synthesis

Deep Eutectic Solvents (DESs) are recognized as environmentally benign and sustainable reaction media, often playing a dual role as both solvent and catalyst in chemical syntheses nih.govacs.org. Their use in this compound synthesis contributes to greener chemical processes.

An efficient and green methodology for synthesizing functionalized naphthalimide-centered this compound-1,8-dione derivatives utilizes a DES composed of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid nih.govacs.org. This system enables high conversions under mild reaction conditions, and the DES can be efficiently recycled without significant loss of yield nih.govacs.org.

Similarly, N-substituted decahydrothis compound-1,8-diones and decahydrothis compound-1,8-diones have been synthesized in DESs consisting of choline (B1196258) chloride and zinc chloride sioc-journal.cn. This method, involving diketones, aromatic aldehydes, and ammonium acetates or aromatic amines, offers high yields (75–92%) within short reaction times (1–2 hours) at moderate temperatures (80–90 °C) sioc-journal.cn. Furthermore, C4-functionalized 1,2,3,4-tetrahydrothis compound-based Pfitzinger acid derivatives have been synthesized in a DES comprising N,N′-dimethyl urea and L-(+)-tartaric acid, demonstrating an efficient strategy for C(sp3)–H bond functionalization rsc.org.

Photo-excitation and Copper-mediated Cascade Annulation

An innovative and modular approach to synthesizing this compound derivatives involves the synergistic combination of photo-excitation of o-alkyl nitroarenes with copper-mediated cascade annulation chemistryviews.orgresearchgate.netresearchgate.netthieme.dethieme.de. This method significantly simplifies the synthesis of a diverse array of this compound compounds, including unsymmetric and multi-substituted derivatives, expanding the range of possible structures chemistryviews.orgresearchgate.netthieme.dethieme.de.

The process begins with the photoexcitation of o-alkyl nitroarenes, which progresses through intramolecular hydrogen atom transfer and oxygen relocation steps to generate crucial amine intermediates chemistryviews.orgthieme.de. A subsequent copper-induced cascade, encompassing Chan–Lam amination, Friedel–Crafts acylation, and aromatization, completes the one-pot formation of diverse this compound derivatives chemistryviews.orgthieme.de. The o-alkyl nitroarene precursors are readily obtained through the coupling of alkyl halides with o-nitroaryl boronic acids chemistryviews.orgthieme.de. The resulting acridinium (B8443388) salts exhibit extraordinary oxidative strength in their excited states, making them promising candidates for photochemical reactions and advanced photocatalysts chemistryviews.orgresearchgate.netresearchgate.netthieme.de.

Derivatization Strategies for this compound

Derivatization strategies for this compound involve modifying the core structure to introduce new functionalities, thereby tuning their chemical, physical, and biological properties jst.go.jpacs.org. These modifications are crucial for developing compounds with enhanced activity or specific applications. For instance, 9-aminoacridines represent a significant class of derivatized acridines nih.gov. This compound-4-carboxamide derivatives have been explored for their ability to thermally stabilize short DNA duplexes, indicating their potential in molecular biology and diagnostics nih.gov. This compound fragments have also been incorporated into fluorescent tags for applications such as glycan derivatization and mass spectrometry imaging of thiols, benefiting from their strong fluorescent properties and ability to improve mass spectrometry responses acs.orgnih.gov.

Substitution Patterns and Their Synthetic Challenges

The this compound ring offers multiple positions for substitution, primarily at positions 9 and 10, as well as on the lateral phenyl groups thieme-connect.com. The nature and position of substituents profoundly influence the biological activities of this compound derivatives, including their antibacterial, antiparasitic, and antitumor properties niscpr.res.inoup.comresearchgate.net. For example, higher antibacterial activities have been associated with electron-releasing groups at position 4 (para-) of the aniline substituent oup.com.

However, achieving specific substitution patterns can present significant synthetic challenges. Direct functionalization of the this compound ring is a desirable synthetic pathway as it can eliminate numerous steps in the synthesis of complex polycyclic structures thieme-connect.com. Despite this, controlling the regiospecificity of substitution can be difficult thieme-connect.com. For instance, linking two 9-aminothis compound (B1665356) molecules via the ring nitrogens poses synthetic difficulties, thought to arise from steric considerations related to the inclusion of the third rings of the this compound nuclei oup.com.

The presence of specific electron-donating or electron-withdrawing groups on the this compound ring can dramatically increase the reactivity of various reagents and affect the regiospecificity of their interactions thieme-connect.com. Furthermore, N-oxidation of acridines provides interesting intermediates that allow for specific modifications of the this compound ring's reactivity thieme-connect.com. Protonation or alkylation of the this compound nitrogen is another method to modulate reactivity, particularly at position 9, and influence regiospecificity for 4,5-functionalization thieme-connect.com.

Functional Group Installation and Modification

The strategic installation and modification of functional groups on the this compound scaffold are crucial for tailoring its chemical and biological characteristics, including solubility, stability, and interactions with biological targets ontosight.ai. Recent advancements highlight the utility of this compound in photocatalysis. For instance, this compound photocatalysis has been developed for the direct decarboxylative conversion of carboxylic acids into various sulfonyl functional groups, including sulfones, sulfinates, sulfonyl chlorides, and fluorides researchgate.net. This transformation represents a significant advancement in organic synthesis, enabling the direct functionalization of unreactive aliphatic C-H bonds researchgate.net.

Furthermore, the structural features of this compound photocatalysts, such as the presence of bulky groups at the ortho position of the 9-aryl substituent, have been shown to be critical in mitigating photocatalyst degradation, thereby enhancing reaction efficiency acs.org. In the realm of medicinal chemistry, platinum-acridine hybrid agents have been synthesized with carboxylic acid ester groups, serving as conjugatable functional groups nih.gov. These modifications are essential for developing agents suitable for receptor-targeted therapies or as payloads for tumor-directed carriers, where chemically or enzymatically reversible linkers are desired nih.gov. The design of such ester-modified platinum-acridines has been specifically aimed at reducing their reactivity in general circulation, thereby improving their pharmacological profiles nih.gov.

Synthesis of this compound-Peptide Conjugates

The synthesis of this compound-peptide conjugates represents a significant area of research, particularly for developing novel ligands with enhanced affinity and specificity for nucleic acid targets. These conjugates have been successfully synthesized using automated solid-phase peptide synthesis techniques, employing Fmoc-protected monomers nih.govacs.org. Manual synthesis on resin has also been utilized for the preparation of specific conjugates, such as full-length λN22 and truncated λN11 this compound-peptide constructs nih.govacs.org.

The design often incorporates flexible linkers, such as Gly-Gly and ethylene (B1197577) glycol linkers, to optimize the interaction between the this compound moiety and the peptide nih.govacs.org. Following synthesis, crude conjugates undergo deprotection and cleavage from the resin, followed by purification using reverse-phase high-performance liquid chromatography (HPLC) nih.govacs.org.

These conjugates have demonstrated remarkable improvements in binding characteristics. For example, in studies utilizing the bacteriophage λ N peptide/boxB RNA interaction as a model system, full-length peptide-acridine conjugates exhibited a substantial enhancement in RNA-binding affinity, approximately 80-fold, with a dissociation constant (Kd) of approximately 15 pM compared to 1.2 nM for the peptide alone nih.govcaltech.edu. A notable specificity enhancement of approximately 25-fold was also observed nih.gov. The structural context of this compound presentation, including the length and flexibility of the linker, has been identified as a critical factor influencing this binding enhancement nih.govcaltech.edu.

A novel and high-yielding synthesis route for 9-anilinothis compound-4-carboxylic acid has facilitated the solid-phase synthesis of combinatorial libraries of this compound-peptide conjugates nih.govacs.org. Peptides linked to this compound via a 4-carboxamide linkage can be readily prepared using standard Fmoc peptide synthesis protocols acs.org. The structures of these this compound-peptide conjugates can be effectively determined at sensitivities as low as 10 pmol using tandem mass spectrometry (ES-MS/MS) nih.govacs.org.

Table 1: RNA Binding Affinity of this compound-Peptide Conjugates to boxB RNA

| Conjugate Type | Linker Type | Binding Affinity (Kd) | Enhancement Factor (vs. WT Peptide) |

| Full-length λN22 this compound-Peptide | Ethylene Glycol | ~15 pM nih.govcaltech.edu | ~80-fold nih.govcaltech.edu |

| Truncated λN11 this compound-Peptide | Gly-Gly / Ethylene Glycol | Similar to WT caltech.edu | - caltech.edu |

Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis methodologies have proven invaluable for the efficient construction of diverse this compound derivatives, particularly oligomers. Protocols have been established for the preparation of this compound oligomers linked through 2-aminoethylglycine units nih.govresearchgate.net. This modular approach offers a rapid and convenient route for synthesizing larger molecules, including those exhibiting specific affinity for G-quadruplex DNA structures nih.govresearchgate.netmdpi.com.

The versatility of solid-phase synthesis extends to the use of threoninol phosphoramidite (B1245037) derivatives as backbones, allowing for the assembly of various intercalating agents directly on the solid support mdpi.com. A hybrid synthesis strategy has also been reported, where the phosphoramidite is initially assembled into a dimer, followed by subsequent modifications using standard phosphoramidite chemistry mdpi.com. This approach streamlines the synthesis process by eliminating the need to construct each monomer with its intercalating agent individually mdpi.com.

Beyond oligomers, solid-phase synthesis has been applied to the creation of conjugates involving tuftsin (B1682037) analogues and 1-nitro-acridine derivatives mostwiedzy.pl. Furthermore, 9-acridone-4-carboxylic acid, functionalized with aniline via a 9-triazolylthis compound intermediate, has been successfully employed in the solid-phase synthesis of this compound-peptide conjugates thieme-connect.com.

Stability Studies of this compound Derivatives in Aqueous Media

The stability of this compound derivatives in aqueous environments is a critical factor influencing their potential applications, particularly in biological systems. Research has indicated that the moderate biological activity observed in certain amino-substituted aza-acridine derivatives can be attributed, at least in part, to their inherent instability when exposed to aqueous media mdpi.comnih.govresearchgate.net.

Investigations into the stability of these compounds have been conducted using advanced analytical techniques, including mass spectrometry, which provides insights into degradation pathways and products mdpi.comnih.gov. Complementary computational chemistry experiments, employing Density Functional Theory (DFT), have also been utilized to further elucidate the mechanisms underlying their aqueous instability mdpi.com.

Beyond individual molecule stability, the behavior of this compound derivatives in aqueous solutions can be influenced by self-assembly phenomena. The self-assembly of organic molecules in aqueous media is a complex process governed by a delicate balance between entropy and enthalpy researchgate.net. Even minor alterations in intermolecular interactions can lead to significant changes in the aggregate structure and, consequently, their spectral properties researchgate.net. Studies have shown that protonated cations of this compound orange, this compound, and 9-aminothis compound can form stable J-heteroaggregates in water researchgate.net. Furthermore, acridinium derivatives have been observed to exhibit a superior photoluminescence quantum yield compared to their this compound counterparts, with this compound compounds often experiencing photoluminescence quenching due to charge transfer interactions researchgate.net. The pH of aqueous solutions also plays a significant role, characteristically affecting the optical properties of both neutral and cationic forms of this compound derivatives researchgate.net.

Molecular Interactions and Biological Activity of Acridine Derivatives

DNA Intercalation Mechanisms and Consequences

The primary mechanism by which many acridine derivatives exert their biological effects is through intercalation into the DNA double helix. This process involves the insertion of the planar this compound ring system between adjacent base pairs of the DNA. This non-covalent interaction disrupts the normal structure and function of DNA, leading to significant cellular consequences, including the inhibition of DNA replication and transcription, which can ultimately trigger cell death. The stability and specificity of this interaction are governed by a variety of factors, from the nature of the non-covalent forces at play to the specific structural features of both the this compound derivative and the DNA sequence.

Non-Covalent Interactions in DNA Binding (Ionic, Hydrophobic, Hydrogen Bonds, Van der Waals)

The binding of this compound derivatives to DNA is a complex interplay of several non-covalent interactions that collectively contribute to the stability of the drug-DNA complex. The planar aromatic surface of the this compound ring facilitates π-π stacking interactions with the nitrogenous bases of DNA, a key component of the intercalative binding mode.

Computational studies have revealed that this compound interacts with DNA primarily through hydrogen bonds, with bond lengths between this compound's hydrogen atoms and DNA's oxygen atoms ranging from 2.370 Å to 3.472 Å nih.gov. Furthermore, the distribution of reduced density gradient (RDG) peaks in non-covalent interaction (NCI) analysis indicates the significant presence of van der Waals forces, which are predominant between the intercalator and the DNA molecule nih.gov.

The mode of binding for this compound molecules involves the intercalation of the tricyclic ring between adjacent base pairs, where the this compound moieties are held in place by these van der Waals forces. This is often supplemented by stronger ionic bonds between charged substituents on the this compound derivative and the negatively charged phosphate (B84403) groups of the DNA backbone mdpi.com. The thermodynamics of these interactions often reveal that hydrophobic forces are also a major contributor to the binding process.

Influence of Substituent Position and Nature on DNA Binding Affinity

The DNA binding affinity and sequence selectivity of this compound derivatives can be finely tuned by modifying the substituents on the this compound core. The position and chemical nature of these substituents play a crucial role in modulating the strength and mode of interaction with DNA.

For example, a quantitative structure-activity relationship (QSAR) analysis of 9-anilinoacridines demonstrated that the electronic effects of substituents influence the drug's binding site, while the hydrophobicity of the drug affects its entry into the active site researchgate.net. The presence of a sulfonamide substituent, for instance, has been shown to destabilize the DNA-drug complex nih.gov. Conversely, the introduction of a highly basic N,N-dimethylaminoalkyl group at the C-9 position of the this compound core can lead to a significant increase in biological activity researchgate.net.

Studies on 3,9-disubstituted acridines have revealed a strong correlation between the lipophilicity of the derivatives and their ability to stabilize the intercalation complex, as quantified by the binding constant KB nih.gov. The binding constants for a series of these derivatives were found to range from 2.81 to 9.03 × 104 M−1 nih.govmdpi.com. Similarly, novel this compound-thiosemicarbazone derivatives have shown high affinity for calf thymus DNA (ctDNA), with binding constants ranging from 1.74 × 104 to 1.0 × 106 M−1 mdpi.com.

The following table summarizes the DNA binding constants for a selection of this compound derivatives:

Electron Transfer and Oxidative Stress in DNA-Acridine Interactions

Beyond simple intercalation, some this compound-based drugs can participate in electron transfer (ET) reactions with the DNA double helix, leading to oxidative stress. Reactive oxygen species (ROS) are naturally produced in cells and can react with DNA, sometimes abstracting an electron and initiating long-range electron transfer. Intercalated this compound derivatives can either donate or accept electrons from the DNA helix, thereby actively participating in these ET reactions nih.gov.

Two clinically tested this compound-based anticancer drugs, amsacrine (B1665488) and N-[2-(dimethylamino)ethyl]this compound-4-carboxamide (DACA), exemplify this behavior. Amsacrine, a 9-anilinothis compound (B1211779) derivative, appears to function as an electron donor in ET reactions on DNA, while DACA may act as an electron acceptor nih.gov. These electron transfer processes can contribute significantly to the antitumor activity of these drugs. The rate of intramolecular electron transfer in DNA has been found to be activation energy-controlled, with a dependency on both the free energy change and the distance of transfer rsc.org.

The photodynamic activity of some this compound compounds can also induce DNA damage through oxidative processes. For instance, euflavine has been shown to produce single-strand breaks in plasmid DNA upon irradiation, with an effective dose for 50% conversion (ED50) of 0.53 µM. This activity is believed to occur mainly through a type II photodynamic mechanism involving singlet oxygen nih.gov. The ED50 values for other diaminoacridines like proflavine (B1679165) and this compound orange were also found to be less than 1 µM nih.gov.

Interaction with G-quadruplex Structures

In addition to the canonical double helix, DNA can adopt other secondary structures, such as G-quadruplexes. These structures are formed in guanine-rich sequences and are found in telomeres and the promoter regions of several oncogenes. G-quadruplexes have emerged as attractive targets for anticancer drug design, and certain this compound derivatives have shown a clear affinity for these structures.

Enzyme Inhibition by this compound Compounds

The biological activity of this compound derivatives is not solely dependent on their ability to bind to DNA. Many of these compounds are also potent inhibitors of various enzymes, particularly those involved in DNA metabolism. The unique planar structure of the this compound ring allows these derivatives to act as inhibitors of enzymes like topoisomerases and telomerase.

Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication, transcription, and recombination. This compound derivatives can inhibit these enzymes, leading to the accumulation of DNA strand breaks and ultimately cell death. Amsacrine was one of the first anticancer agents identified to act by poisoning topoisomerase II. Since then, numerous this compound derivatives have been developed and evaluated as topoisomerase inhibitors.

For instance, a series of novel 3,9-disubstituted acridines were found to inhibit both topoisomerase I and topoisomerase IIα nih.govmdpi.com. Similarly, this compound-sulfonamide hybrids have demonstrated inhibitory activity against both enzymes. Compound 8b from this series was the most potent against topoisomerase I with an IC50 value of 3.41 µM, while compound 7c showed significant inhibition of topoisomerase II with an IC50 of 7.33 µM mdpi.com. This compound–thiosemicarbazone derivatives have also been shown to inhibit topoisomerase IIα, with compounds DL-01 , DL-07 , and DL-08 exhibiting 77%, 74%, and 79% inhibition, respectively, at a concentration of 100 µM nih.govresearchgate.net.

The following table presents the enzyme inhibitory activities of selected this compound derivatives:

In addition to topoisomerases, other enzymes are also targeted by this compound derivatives. For example, certain 9-phosphorylated this compound derivatives have been identified as inhibitors of butyrylcholinesterase (BChE), with IC50 values in the low micromolar range nih.gov.

Topoisomerase Inhibition (Topoisomerase I and II)

This compound derivatives are well-documented inhibitors of topoisomerases, enzymes that are critical for managing the topological state of DNA. mdpi.commdpi.com These enzymes, categorized as Topoisomerase I (Topo I) and Topoisomerase II (Topo II), resolve DNA supercoiling, knotting, and catenation that occur during replication, transcription, and recombination by creating transient breaks in the DNA backbone. mdpi.com Topo I introduces single-stranded breaks, while Topo II creates double-stranded breaks. mdpi.com

The inhibitory action of this compound derivatives often involves the stabilization of the covalent DNA-topoisomerase cleavage complex. mdpi.commdpi.com The planar this compound ring intercalates into the DNA at the site of the enzyme-induced break, while side chains on the this compound scaffold can interact with the enzyme, preventing the religation of the DNA strand(s). mdpi.com This leads to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis.

Amsacrine is a notable example of an this compound derivative that functions as a Topoisomerase II poison. mdpi.comnih.gov Numerous other this compound derivatives have been synthesized and evaluated for their inhibitory activity against both Topo I and Topo II. For instance, certain this compound-thiosemicarbazone derivatives have demonstrated the ability to inhibit Topoisomerase IIα. nih.gov In vitro studies on this compound–sulfonamide hybrids have identified compounds with potent inhibitory effects against both Topo I and Topo II. mdpi.com Specifically, one compound exhibited an IC50 value of 3.41 µg/mL against Topo-I, while another showed a significant inhibitory effect on Topo-II with an IC50 of 7.33 μM. mdpi.com

Table 1: Inhibitory Activity of Selected this compound Derivatives against Topoisomerases

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| This compound–sulfonamide hybrid (8b) | Topoisomerase I | 3.41 µg/mL | mdpi.com |

| This compound–sulfonamide hybrid (7c) | Topoisomerase II | 7.33 µM | mdpi.com |

| This compound–thiosemicarbazone (DL-08) | (Antiproliferative against B16-F10 cells, Topo IIα inhibitor) | 14.79 µM | nih.gov |

The mechanism of inhibition can vary. Some derivatives act as "topoisomerase poisons," stabilizing the cleavage complex, while others may function as catalytic inhibitors, interfering with other steps of the enzyme's action, such as ATP binding in the case of Topo II. mdpi.comnih.gov

Telomerase Inhibition

Telomerase is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortalization, a hallmark of cancer cells. nih.gov The guanine-rich telomeric DNA can fold into four-stranded structures known as G-quadruplexes. Stabilization of these G-quadruplexes can inhibit telomerase activity, making it an attractive target for anticancer drug design. acs.org

This compound derivatives have been rationally designed to act as telomerase inhibitors by stabilizing these G-quadruplex structures. acs.orgnih.gov The planar this compound core can stack on the terminal G-quartet of the quadruplex, while substituents on the this compound ring can interact with the grooves of the structure, enhancing binding affinity and inhibitory potency. acs.orgacs.org

Studies on 3,6-disubstituted and trisubstituted acridines have demonstrated potent telomerase inhibition. acs.orgnih.gov For a series of 3,6-disubstituted acridines, the most potent compounds exhibited IC50 values against telomerase between 1.3 and 8 µM. nih.gov Trisubstituted acridines have shown even greater potency, with some derivatives possessing telomerase inhibitory values in the low micromolar to nanomolar range. acs.orgacs.org Molecular modeling studies support the model that these compounds act by stabilizing G-quadruplex structures, thereby inhibiting the elongation of telomeric DNA by telomerase. acs.orgacs.org

Table 2: Telomerase Inhibitory Activity of Substituted this compound Derivatives

| This compound Derivative Type | Mechanism of Action | IC50 / EC50 Range | Reference |

|---|---|---|---|

| 3,6-disubstituted acridines | G-quadruplex stabilization | 1.3 - 8 µM | nih.gov |

| Trisubstituted acridines | G-quadruplex stabilization | ≤ 1-5 µM | acs.orgacs.org |

| Di- and trisubstituted acridines | G-quadruplex stabilization | Most active compound IC50 = 2.6 µM | researchgate.net |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks. ijsr.netfrontiersin.org PARP1 detects DNA breaks and catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, using NAD+ as a substrate. ijsr.net This process facilitates the recruitment of other DNA repair factors to the site of damage. Inhibition of PARP1 can lead to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. nih.gov

Novel aryl this compound derivatives have been identified as potential PARP1 inhibitors through molecular modeling studies. ijsr.net These compounds are proposed to bind to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket of PARP1. ijsr.net The binding is stabilized by non-covalent interactions, including hydrogen bonds with key amino acid residues in the catalytic site, thereby competitively inhibiting the enzyme's activity. ijsr.net The inhibition of PARP1 by this compound derivatives represents a promising strategy, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. This compound derivatives, most notably tacrine (B349632), have been investigated as cholinesterase inhibitors. researchgate.netfrontiersin.org

Novel series of 9-substituted this compound derivatives have been synthesized and evaluated for their inhibitory activity against both AChE and BChE. nih.gov Studies have shown that different substitution patterns on the this compound scaffold can lead to varying degrees of potency and selectivity for either enzyme. For example, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates were found to be effective cholinesterase inhibitors. nih.gov In another study, 9-phosphoryl-9,10-dihydroacridines with dibenzyloxy and diphenethyl substituents in the phosphoryl moiety were identified as potent and selective BChE inhibitors, with IC50 values of 2.90 µM and 3.22 µM, respectively. nih.govresearchgate.net Molecular docking studies suggest that these inhibitors interact with key residues in the active site of the cholinesterases. nih.gov

Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives

| This compound Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Dibenzyloxy derivative (1d) | BChE | 2.90 ± 0.23 µM | nih.govresearchgate.net |

| Diphenethyl bioisostere (1e) | BChE | 3.22 ± 0.25 µM | nih.govresearchgate.net |

| This compound analog (2d) | BChE | 6.90 ± 0.55 μM | nih.govresearchgate.net |

Plasmepsin II Inhibition

Plasmepsins are a family of aspartic proteases found in the food vacuole of the malaria parasite, Plasmodium falciparum. These enzymes are crucial for the degradation of hemoglobin, which serves as a primary source of amino acids for the parasite. Plasmepsin II (PlmII) is a key enzyme in this process, making it a target for the development of antimalarial drugs. researchgate.net

While the direct inhibition of Plasmepsin II by this compound derivatives is not as extensively documented as other targets, the general principle of targeting this enzyme is an active area of research. A study on noncompetitive inhibitors targeting open-flap conformations of PlmII identified compounds with micromolar Ki values and selective activity against the parasite. malariaworld.org Given the structural diversity and DNA-intercalating properties of acridines, which are known to have antimalarial activity, it is plausible that specifically designed this compound derivatives could also inhibit Plasmepsin II or other parasite-specific enzymes. nih.govnih.gov

Folate Metabolism Inhibition

Folate metabolism is essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are fundamental for DNA synthesis, repair, and replication. nus.edu.sgmdpi.com Inhibitors of folate metabolism, known as antifolates, disrupt these pathways by targeting key enzymes like dihydrofolate reductase (DHFR). nus.edu.sg This disruption leads to a depletion of the building blocks necessary for cell division and growth, making it an effective strategy in cancer and antimicrobial therapy. nih.govnih.gov

The direct inhibition of folate metabolism enzymes by this compound derivatives is not a primary mechanism of action reported in the reviewed literature. However, the downstream effects of other this compound-induced cellular damage, such as the inhibition of DNA synthesis through topoisomerase poisoning, indirectly relate to the same ultimate outcome as folate metabolism inhibition—the cessation of DNA replication and cell proliferation. mdpi.com

Cellular Mechanisms of Action

The molecular interactions of this compound derivatives translate into distinct cellular responses, primarily culminating in the inhibition of cell proliferation and induction of cell death. The primary cellular mechanisms of action include the induction of cell cycle arrest and apoptosis. nih.gov

Following the DNA damage induced by topoisomerase inhibition or other mechanisms, cellular checkpoints are activated, leading to a halt in cell cycle progression. elsevierpure.com This allows the cell time to repair the damage, but if the damage is too extensive, it can lead to programmed cell death. This compound derivatives have been shown to cause cell cycle arrest at different phases. For example, some platinum-acridine hybrid agents cause an accumulation of cells at the G1/S border and in the S phase. acs.org Other studies have reported a G1-S phase arrest induced by this compound-based agents. elsevierpure.com The specific phase of arrest can depend on the compound, its concentration, and the cell type.

The accumulation of irreparable DNA damage is a potent trigger for apoptosis. This compound derivatives are known to induce apoptosis in cancer cells. nih.govnih.gov This is often characterized by morphological changes such as cell shrinkage and membrane blebbing, as well as biochemical hallmarks like the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com For instance, certain this compound/sulfonamide hybrids have been shown to induce apoptosis, with one compound causing apoptosis to the extent of 79% of that induced by a control drug. nih.gov The induction of apoptosis is a critical mechanism underlying the anticancer activity of many this compound-based compounds. nih.govresearchgate.net

Cell Cycle Arrest

This compound derivatives are recognized for their capacity to halt the cell cycle, a crucial mechanism in their anticancer activity. A primary mechanism of action for many 9-aminothis compound-based anticancer drugs involves the induction of cell cycle arrest. This interruption of the cell division process prevents the proliferation of cancer cells.